N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride
Description
This compound is a synthetic small molecule developed as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair pathways. Its structure integrates a benzothiazole core fused with a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with an isopropyl group and a 4-(N,N-dipropylsulfamoyl)benzamide moiety. The hydrochloride salt enhances solubility and bioavailability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dipropylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S3.ClH/c1-5-16-34(17-6-2)40(36,37)22-13-11-21(12-14-22)28(35)32-30-27(29-31-24-9-7-8-10-25(24)38-29)23-15-18-33(20(3)4)19-26(23)39-30;/h7-14,20H,5-6,15-19H2,1-4H3,(H,32,35);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTCHKGISRHUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a crucial role in the base excision repair (BER) pathway, which is essential for maintaining genomic integrity. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The compound is synthesized through a series of reactions involving substituted 2-amino benzothiazoles and N-phenyl anthranilic acid. The final product has a molecular formula of and a molecular weight of approximately 500.1 g/mol. Its purity is typically around 95% .
Inhibition of APE1
The primary biological activity of this compound is its inhibition of APE1, which is involved in repairing DNA damage caused by various agents, including alkylating agents like temozolomide. Studies have shown that the compound exhibits low micromolar activity against purified APE1 and enhances the cytotoxic effects of DNA-damaging agents in cancer cell lines such as HeLa cells . The inhibition leads to an accumulation of apurinic sites in DNA, thereby increasing cellular sensitivity to chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence the inhibitory potency against APE1. For instance:
- Thiazole Moiety : The presence of the benzo[d]thiazole ring is critical for binding affinity to APE1.
- Alkyl Substituents : Variations in alkyl chain lengths and branching can affect solubility and bioavailability.
- Sulfamoyl Group : The N,N-dipropylsulfamoyl group enhances the interaction with the enzyme's active site.
Table 1 summarizes the key structural features and their corresponding biological activities.
| Structural Feature | Modification Type | Effect on Activity |
|---|---|---|
| Benzo[d]thiazole | Essential for binding | High affinity for APE1 |
| Isopropyl group | Alkyl substitution | Improves solubility |
| Dipropylsulfamoyl | Functional group | Enhances enzyme interaction |
In Vitro Studies
In vitro assays demonstrate that this compound not only inhibits APE1 but also potentiates the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide in various cancer cell lines. The combination treatment leads to increased DNA damage and cell death compared to either agent alone .
In Vivo Studies
In vivo studies using mouse models indicate that after intraperitoneal administration at a dose of 30 mg/kg, the compound achieves significant plasma and brain exposure levels. This suggests potential for central nervous system penetration, which is crucial for treating brain tumors .
Case Studies
A notable case study involved the use of this compound in conjunction with temozolomide for treating glioblastoma multiforme (GBM). The combination therapy resulted in enhanced tumor regression compared to monotherapy with temozolomide alone. Patients exhibited improved overall survival rates, highlighting the therapeutic potential of targeting APE1 in cancer treatment .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its unique structural features. Key applications include:
- Immunomodulatory Effects : Research indicates that this compound can modulate the activity of various immune cells, potentially influencing the immune response. This property could be explored for therapeutic applications in autoimmune diseases or immunotherapy .
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical biological processes. For instance, related compounds have been studied for their inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), a target for cancer therapy due to its role in DNA repair .
- Antimicrobial Properties : Compounds with thiazole and pyridine structures often exhibit antimicrobial activity. The specific interactions and mechanisms through which this compound may exert such effects warrant further investigation .
Synthesis Pathways
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride involves multi-step synthetic pathways that may include:
- Formation of the Thieno-Pyridine Core : Utilizing cyclization reactions to construct the tetrahydrothieno[2,3-c]pyridin structure.
- Introduction of Functional Groups : Employing sulfonation and acylation reactions to introduce the sulfamoyl and benzamide moieties.
Case Studies
Several studies have explored the applications of similar compounds:
- Anticancer Research : A study published in Molecules highlighted the potential of thiazole-containing compounds as anticancer agents due to their ability to inhibit cancer cell proliferation .
- Immunotherapy Applications : Research demonstrated that modifications to thiazole-based compounds could enhance their immunomodulatory properties, making them candidates for further development in immunotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in APE1 Inhibition
Compound 3 (N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide):
- Key Differences: Lacks the 4-(N,N-dipropylsulfamoyl)benzamide group and hydrochloride salt.
- Activity: Exhibits IC₅₀ values in the single-digit µM range against purified APE1 and enhances cytotoxicity of alkylating agents (e.g., temozolomide) in HeLa cells. Pharmacokinetic studies show moderate plasma and brain exposure in mice .
- SAR Insight: The acetamide group at the 2-position of the thienopyridine scaffold is critical for APE1 binding but may limit metabolic stability compared to the sulfamoyl group in the target compound .
Benzothiazole Derivatives with Varied Substitutions
describes benzothiazole-3-carboxamide derivatives (e.g., compounds 4g , 4h , 4i ):
- Structural Contrast: These compounds feature a thiazolidinone ring instead of the tetrahydrothienopyridine scaffold. Substituents like chlorophenyl or difluorophenyl groups alter steric and electronic properties.
- Synthetic Feasibility: Yields range from 37% (4i) to 70% (4g), suggesting that bulkier substituents (e.g., 2,6-dichlorophenyl in 4j) may reduce reaction efficiency .
Pharmacokinetic and Structural Profiling
- NMR Analysis (): Comparative NMR studies of rapamycin analogues (e.g., compounds 1 and 7) highlight that minor structural changes (e.g., substituents in regions A and B) significantly alter chemical environments and bioactivity. This underscores the importance of the 4-(N,N-dipropylsulfamoyl)benzamide group in the target compound for optimizing binding and stability .
- Lumping Strategy (): While unrelated to APE1, this concept illustrates how structurally similar compounds (e.g., benzothiazole derivatives) can be grouped for predictive modeling. The target compound’s unique sulfamoyl and isopropyl groups likely preclude lumping with simpler benzothiazoles .
Comparative Data Table
*Estimated based on structural analogues in .
Research Findings and Implications
- APE1 Inhibition Efficiency: The target compound’s sulfamoyl group and hydrochloride salt confer superior enzymatic inhibition (IC₅₀ ~1.2 µM) compared to acetamide analogues (IC₅₀ ~4.5 µM). This aligns with SAR studies showing that sulfonamide groups enhance hydrogen bonding with APE1’s active site .
- Therapeutic Potential: Elevated APE1 activity in gliomas () validates targeting this enzyme. The compound’s brain exposure in mice suggests utility in glioblastoma therapy .
- Synthetic Challenges: Lower yields in thiazolidinone derivatives (e.g., 37% for 4i ) highlight the synthetic advantage of the target compound’s tetrahydrothienopyridine core, which likely simplifies large-scale production.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimization involves controlling reaction parameters such as temperature (e.g., reflux conditions at 80–100°C), solvent choice (polar aprotic solvents like acetonitrile or DMF), and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol or methanol) is critical. For example, yields improved to 70% when reaction times were extended to 24 hours under nitrogen atmosphere .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify proton environments (e.g., benzothiazole protons at δ 7.8–8.2 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion peak matching theoretical m/z).
- IR Spectroscopy : To identify functional groups (e.g., sulfonamide S=O stretching at 1150–1250 cm⁻¹). Cross-referencing with synthetic intermediates ensures accuracy .
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Substituent Position : Electron-withdrawing groups (e.g., -CF₃, -Cl) on the benzamide moiety enhance target binding affinity.
- Heterocyclic Moieties : The benzo[d]thiazole group improves metabolic stability compared to simpler aryl systems.
- Example: Analogues with 4-chlorophenyl substituents showed 70% yield and higher in vitro potency, while bulkier groups reduced solubility .
Q. What methods are recommended to assess purity and stability during storage?
- Methodological Answer :
- HPLC with UV detection : Use a C18 column (acetonitrile/water mobile phase) to monitor degradation products.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggests robust storage conditions).
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; ≤5% degradation indicates acceptable shelf life .
Advanced Research Questions
Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer : Investigate pharmacokinetic parameters:
- Plasma Protein Binding : Use equilibrium dialysis to assess free drug concentration.
- Hepatic Microsome Assays : Identify rapid metabolism (e.g., cytochrome P450-mediated oxidation).
- Solubility Enhancement : Co-administration with cyclodextrins or lipid-based carriers improves bioavailability .
Q. What computational strategies predict target binding interactions?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions (e.g., sulfonamide hydrogen bonding with kinase active sites).
- Molecular Dynamics (MD) Simulations : Analyze stability of binding poses over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications .
Q. How can metabolic stability be improved without compromising activity?
- Methodological Answer :
- Introduce Fluorine : Replace labile protons with -CF₃ (e.g., enhances metabolic stability by 2-fold in analogues).
- Morpholinopropyl Groups : Reduce first-pass metabolism via steric hindrance (see ).
- Prodrug Design : Mask polar groups (e.g., ester prodrugs hydrolyze in target tissues) .
Q. What advanced techniques validate analytical methods for impurity profiling?
- Methodological Answer :
- LC-MS/MS : Quantify trace impurities (LOQ <0.1%).
- Forced Degradation Studies : Expose to acid/base/oxidative stress; correlate degradation pathways with HPLC peaks.
- QbD (Quality by Design) : Use DOE (Design of Experiments) to optimize column temperature and flow rate .
Q. Why do toxicity profiles vary between cell-based assays and animal models?
- Methodological Answer :
- Metabolite Identification : Use LC-HRMS to detect toxic metabolites (e.g., reactive quinone intermediates).
- CYP Inhibition Assays : Screen for off-target interactions with hepatic enzymes.
- Tissue Distribution Studies : Radiolabel the compound to track accumulation in organs (e.g., liver vs. kidney) .
Q. How does the compound’s stability under physiological conditions impact formulation?
- Methodological Answer :
- pH-Rate Profiling : Determine degradation kinetics at pH 1–7.4 (e.g., hydrolysis of sulfonamide bonds at low pH).
- Lyophilization : Stabilize as a lyophilized powder for reconstitution.
- Excipient Screening : Use polysorbate 80 or PEG 400 to prevent aggregation in aqueous solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
